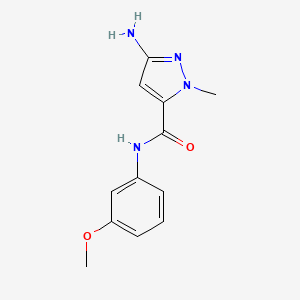
3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CEP-33779, and it belongs to the class of pyrazole carboxamides. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of the activity of the transcription factor NF-κB. This transcription factor plays a crucial role in the regulation of various genes that promote inflammation, cancer cell growth, and survival. By inhibiting the activity of NF-κB, this compound can reduce inflammation and induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide have been extensively studied. This compound has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to inhibit the activity of various enzymes that are involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its potent anti-inflammatory and anti-cancer effects, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. These include further studies on its mechanism of action, optimization of its dosage and administration route, and evaluation of its potential applications in other fields of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-methoxychalcone. This intermediate is then reacted with hydrazine hydrate to form 3-amino-1-methyl-1H-pyrazole-5-carboxamide. The final step involves the reaction of this intermediate with 3-methoxybenzoyl chloride to form the desired compound.
Applications De Recherche Scientifique
3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields of research. In the field of cancer research, it has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of various genes that promote cancer cell growth and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-10(7-11(13)15-16)12(17)14-8-4-3-5-9(6-8)18-2/h3-7H,1-2H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGUAZFDOFUZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(3-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2586669.png)
![2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2586670.png)
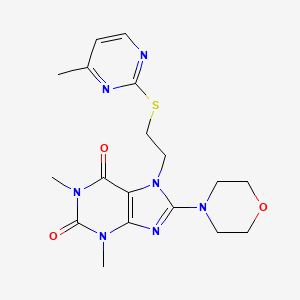
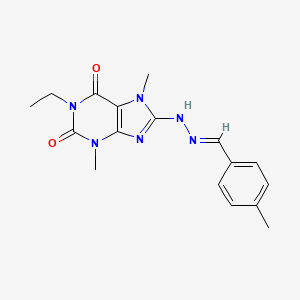
![N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2586674.png)
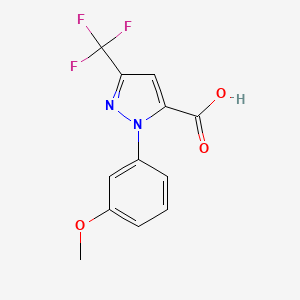
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2586677.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2586678.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2586679.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B2586680.png)
![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586683.png)
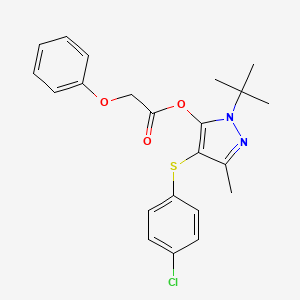
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2586687.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2586689.png)